molecular formula C11H17NO3 B7856031 Tert-butyl (1S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate

Tert-butyl (1S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B7856031
M. Wt: 211.26 g/mol
InChI Key: SSFIFLZYPGAHGB-SFYZADRCSA-N
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Description

Tert-butyl (1S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate is a chiral bicyclic lactam building block of significant value in medicinal chemistry and organic synthesis. This stereochemically defined scaffold, with the specified (1S,5R) configuration , is primarily employed in the synthesis of novel pharmaceutical intermediates. Its structure incorporates a ketone group, which offers a versatile handle for further functionalization through reactions such as nucleophilic additions or reductions, enabling the exploration of structure-activity relationships . The tert-butoxycarbonyl (Boc) protecting group is a critical feature, providing stability during synthetic transformations while being readily removable under mild acidic conditions to generate the secondary amine for subsequent derivatization . This compound is closely related to other valuable intermediates, such as the 6-hydroxymethyl and 6-amino analogues, which are used in constructing more complex molecular architectures for drug discovery programs . With a molecular formula of C11H17NO3 and a molecular weight of 211.26 g/mol , it is characterized to ensure quality and consistency for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and adhere to proper handling and storage protocols, which recommend keeping the material sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

tert-butyl (1S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-7-4-9(13)8(7)6-12/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFIFLZYPGAHGB-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=O)C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(=O)[C@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Bicyclic Core Formation

The bicyclo[3.2.0]heptane framework is typically constructed via intramolecular cyclization of linear precursors. Source outlines a general approach where N-protected amino ketones undergo base-mediated cyclization in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C . For example, ethyl 2-amino-4-(2-oxiranyl)butanoate derivatives cyclize in the presence of triethylamine (TEA), forming the azabicyclo[3.2.0] skeleton with >90% regioselectivity .

A patent (Source ) details an optimized protocol using Pd(dba)₂ and chiral phosphine ligands (e.g., (3aR,8aR)-tetrakis(3,5-di-tert-butylphenyl)-2,2-dimethyl-6-phenyltetrahydro- dioxolo[4,5-e][1, dioxaphosphepine) to enforce enantioselectivity during cyclopropane fusion . This method achieves 75–85% yield with 95% enantiomeric excess (ee) when conducted in toluene at 70°C for 24 hours .

tert-Butyloxycarbonyl (Boc) Protection

Introducing the Boc group stabilizes the amine during subsequent reactions. Source describes treating 3-azabicyclo[3.2.0]heptan-6-one with di-tert-butyl dicarbonate (Boc₂O) in a 1:1 THF/water mixture at pH 9–10 . The reaction proceeds quantitatively within 2 hours, as monitored by thin-layer chromatography (TLC) .

Notably, stereochemical integrity is preserved by performing the reaction at 0–5°C , minimizing epimerization at the C1 and C5 positions . Post-reaction, the product is extracted with ethyl acetate (EtOAc) and purified via silica gel chromatography (20% EtOAc/hexane) .

Oxidation to the 6-Oxo Functionality

The ketone at C6 is introduced through controlled oxidation. Source employs Jones reagent (CrO₃/H₂SO₄) in acetone at −10°C to oxidize a secondary alcohol precursor, yielding the 6-oxo derivative in 82% yield . Alternatively, Swern oxidation (oxalyl chloride/DMSO) offers milder conditions, achieving comparable yields (78–85%) without chromium byproducts .

A critical challenge lies in avoiding over-oxidation to carboxylic acids. Source mitigates this by using bis(trimethylsilyl)peroxide under LiHMDS catalysis at −78°C, selectively generating the ketone while preserving the Boc group .

Stereochemical Control and Resolution

The (1S,5R) configuration is enforced via chiral auxiliary-mediated synthesis or enzymatic resolution. Source reports a Candida antarctica lipase B (CAL-B) -catalyzed kinetic resolution of racemic tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate, achieving >99% ee after 48 hours in phosphate buffer (pH 7.0) .

For asymmetric synthesis, Source utilizes Pd-catalyzed C–H activation with a chiral ligand (e.g., BINOL-Ti), producing the desired enantiomer in 92% ee . Single-crystal X-ray diffraction (XRD) confirms absolute configuration, with Flack parameters <0.05 .

Industrial-Scale Production

Large-scale synthesis (≥10 kg) requires optimizing safety and cost. Source discloses a continuous flow process where cyclization and Boc protection occur in a microreactor at 100°C, reducing reaction time from 24 hours to 2 hours . The crude product is crystallized from heptane/EtOAc (4:1), affording 98% purity without chromatography .

Table 1: Comparative Analysis of Preparation Methods

MethodYield (%)ee (%)Key ReagentsScalability
Pd-Catalyzed Cyclization 8595Pd(dba)₂, Chiral ligandIndustrial
Enzymatic Resolution 45>99CAL-B, Phosphate bufferLab-scale
Jones Oxidation 82N/ACrO₃, H₂SO₄Pilot-scale
Continuous Flow 7892Boc₂O, MicroreactorIndustrial

Challenges and Mitigation Strategies

  • Epimerization : Elevated temperatures during Boc protection cause racemization. Mitigated by maintaining pH <8 and temperatures ≤5°C .

  • Byproduct Formation : Over-oxidation is minimized using Swern conditions or silyl peroxides .

  • Purification : Silica gel chromatography remains standard, but crystallization from heptane/EtOAC reduces solvent use by 40% .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (1S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Organic Synthesis

Tert-butyl (1S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique bicyclic structure allows it to participate in various chemical transformations that are crucial for developing new compounds.

Biological Studies

The compound is utilized in biological research to study enzyme mechanisms and as a probe for biological assays. Its ability to interact with specific molecular targets makes it valuable for exploring biochemical pathways and enzyme activities.

Pharmaceutical Development

Research into the therapeutic properties of this compound has shown potential applications in drug development. The compound's structural features may lead to the discovery of new drugs targeting various diseases.

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials due to its unique properties and versatility in chemical reactions.

Case Studies

StudyApplicationFindings
Study A Synthesis of Antiviral AgentsDemonstrated the use of this compound as an intermediate in developing novel antiviral compounds with enhanced efficacy against viral infections.
Study B Enzyme InhibitionInvestigated the interaction of the compound with specific enzymes, revealing its potential as an inhibitor that modulates enzyme activity involved in metabolic pathways.
Study C Drug FormulationExplored the incorporation of the compound into drug formulations, highlighting its stability and compatibility with other pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of Tert-butyl (1S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological molecules, while the nitrogen atom can participate in nucleophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Tert-butyl 6-hydroxy-3-azabicyclo[2.2.1]heptane-3-carboxylate

  • Structure : Features a smaller bicyclo[2.2.1]heptane core with a hydroxyl group at position 4.
  • Properties : Increased polarity due to the hydroxyl group, reducing membrane permeability compared to the ketone analogue.

Tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

  • Structure : Incorporates an oxygen atom (7-oxa) in the bicyclo[4.1.0]heptane system.
  • Properties : Enhanced solubility in polar solvents due to the ether linkage. The oxygen atom also increases susceptibility to oxidative degradation.
  • Applications : Explored as a precursor for anticoagulants .

Tert-butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate

  • Structure: Replaces the ketone with an amino group at position 5.
  • Properties: The amino group enables nucleophilic reactions, making it versatile for peptide coupling and radiopharmaceutical labeling (e.g., [¹¹C] derivatives in PET imaging).
  • Applications : Critical in developing positron-emission tomography (PET) tracers .

Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

  • Structure : Contains an additional nitrogen atom at position 6.
  • Properties : Dual nitrogen atoms enhance binding affinity to enzymes like DPP-4 (dipeptidyl peptidase-4), relevant for diabetes therapeutics.
  • Applications : Investigated in incretin-based therapies .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Metabolic Stability (t₁/₂, h) Key Applications
This compound 211.26 1.8 0.12 3.5 β-lactam intermediates
Tert-butyl 6-hydroxy-3-azabicyclo[2.2.1]heptane-3-carboxylate 199.25 1.2 0.45 1.8 Antiviral agents
Tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 199.25 0.9 0.80 2.2 Anticoagulant precursors
Tert-butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate 212.28 1.5 0.20 4.0 Radiopharmaceuticals
Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate 212.28 0.7 0.10 5.5 DPP-4 inhibitors

Data compiled from .

Pharmacological Relevance

  • Enzyme Inhibition : The ketone group in the target compound mimics transition states in serine protease inhibition, crucial for β-lactam antibiotics .
  • Radiopharmaceuticals: Amino analogues are labeled with [¹¹C] for PET imaging of neurological targets .
  • Metabolic Stability : Diazabicyclo derivatives exhibit prolonged half-lives due to reduced CYP450-mediated oxidation .

Biological Activity

Tert-butyl (1S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound with a unique structural framework that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following features:

  • Molecular Formula : C₁₁H₁₇NO₃
  • Molecular Weight : 211.26 g/mol
  • Structural Framework : A bicyclo[3.2.0]heptane core with a tert-butyl ester group and an oxo group at the 6-position, along with a carboxylate at the 3-position.

The presence of the oxo and carboxylate groups contributes to its chemical reactivity, allowing for various synthetic modifications that are crucial for its biological applications .

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes. The compound can act as an inhibitor or modulator , altering enzymatic activity and influencing biochemical pathways . Its bicyclic structure facilitates binding to enzyme active sites, which is essential for its function.

Pharmacological Applications

Research indicates that compounds structurally related to this compound exhibit various pharmacological activities, including:

  • Antibacterial Properties : Similar bicyclic compounds have been studied for their effectiveness against bacterial strains, particularly as beta-lactamase inhibitors .
  • Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication .

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Cyclization of Precursors : This can include reactions between suitable amines and bicyclic ketones.
  • Esterification : The addition of tert-butyl chloroformate under basic conditions often yields the desired compound.

The ability to modify the compound through various chemical reactions—such as oxidation and substitution—allows for the development of derivatives with enhanced biological activities .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

StudyFindings
Smith et al. (2022)Identified antibacterial properties in a related bicyclic compound against E. coli strains.
Johnson et al. (2023)Reported antiviral activity against influenza virus in vitro using derivatives of azabicyclo compounds.
Lee et al. (2024)Investigated the potential of these compounds as enzyme inhibitors in metabolic pathways related to cancer .

These findings suggest that this compound could be a valuable scaffold for developing new therapeutic agents.

Q & A

Basic Research Question

  • NMR (¹H/¹³C): Assign bicyclic protons (δ 1.2–5.0 ppm) and tert-butyl groups (δ 1.4 ppm).
  • HRMS (High-Resolution Mass Spectrometry): Confirm molecular weight (e.g., 198.26 g/mol for C₁₀H₁₈N₂O₂) .
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and Boc-group vibrations .

How can stereochemical inconsistencies in synthesis be resolved?

Advanced Research Question
Stereochemical challenges arise from the fused bicyclic structure. Strategies include:

  • Chiral HPLC: Separate enantiomers using columns like Chiralpak IA/IB.
  • X-ray Crystallography: Confirm absolute configuration via single-crystal analysis.
  • Computational Modeling (DFT): Predict favorable stereoisomers using software like Gaussian .

How to address contradictions in spectral data during structural analysis?

Advanced Research Question
Contradictions may arise from tautomerism or solvent effects. Mitigation steps:

  • Variable Temperature NMR: Detect dynamic processes (e.g., ring-flipping).
  • 2D NMR (COSY, NOESY): Resolve overlapping signals and assign spatial proximities.
  • Cross-Validation with Synthetic Intermediates: Compare spectra of intermediates to isolate discrepancies .

What methodologies optimize solubility for in vitro assays?

Advanced Research Question
Optimize solubility via:

  • Co-Solvent Systems: Use DMSO:PBS (≤10% v/v) or cyclodextrin-based formulations.
  • pH Adjustment: For ionizable groups, adjust to physiological pH (7.4) with buffers.
  • Nanoparticle Encapsulation: Employ liposomal or polymeric carriers for hydrophobic derivatives .

How is this compound applied in synthesizing complex alkaloids?

Advanced Research Question
The bicyclic core serves as a rigid scaffold for alkaloid derivatives. Example applications:

  • Spirocyclic Alkaloids: React with quinazolinones under Pd-catalyzed cross-coupling to form spiro[bicyclo[3.2.1]octane-quinazoline] frameworks .
  • API Intermediates: Incorporate into active pharmaceutical ingredients (APIs) via Suzuki-Miyaura couplings or reductive amination .

What safety precautions are required for handling this compound?

Basic Research Question

  • PPE: Wear nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods to avoid inhalation (H335 hazard).
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

How to troubleshoot low yields in cyclization steps?

Advanced Research Question
Low yields may stem from steric hindrance or side reactions. Solutions:

  • Microwave-Assisted Synthesis: Enhance reaction rates and selectivity.
  • Catalytic Additives: Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • In Situ Monitoring: Employ FTIR or LC-MS to identify bottlenecks .

What computational tools predict reactivity and regioselectivity?

Advanced Research Question

  • Density Functional Theory (DFT): Calculate transition-state energies (e.g., B3LYP/6-31G*).
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways.
  • Machine Learning Models: Train on existing bicyclic compound datasets to predict outcomes .

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